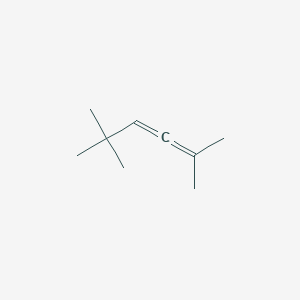
12-(p-Nitrostyryl)benz(a)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(p-Nitrostyryl)benz(a)acridine: is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of acridine derivatives, which are known for their applications in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 12-(p-Nitrostyryl)benz(a)acridine typically involves multi-step organic reactions. One common method includes the condensation of benz(a)acridine with p-nitrostyrene under specific conditions to form the desired compound .
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: : 12-(p-Nitrostyryl)benz(a)acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, 12-(p-Nitrostyryl)benz(a)acridine is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology: : In biological research, this compound is studied for its potential interactions with DNA and proteins. Its ability to intercalate with DNA makes it a candidate for developing new therapeutic agents .
Medicine: : In medicine, this compound is explored for its potential anticancer properties. Its interactions with cellular components are of particular interest for developing new cancer treatments .
Industry: : Industrial applications include its use in the development of dyes and pigments due to its vibrant color properties. It is also used in the production of certain polymers and materials .
Wirkmechanismus
The mechanism by which 12-(p-Nitrostyryl)benz(a)acridine exerts its effects involves its interaction with molecular targets such as DNA and proteins. It can intercalate with DNA, disrupting its normal function and potentially leading to cell death. This property is particularly useful in developing anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other acridine derivatives such as 9-aminoacridine and acridine orange .
Uniqueness: : What sets 12-(p-Nitrostyryl)benz(a)acridine apart is its nitrostyryl group, which imparts unique chemical and biological properties. This group enhances its ability to interact with biological molecules and makes it a more potent candidate for various applications .
Eigenschaften
CAS-Nummer |
22188-15-4 |
|---|---|
Molekularformel |
C25H16N2O2 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
12-[2-(4-nitrophenyl)ethenyl]benzo[a]acridine |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)19-13-9-17(10-14-19)11-15-22-21-7-3-4-8-23(21)26-24-16-12-18-5-1-2-6-20(18)25(22)24/h1-16H |
InChI-Schlüssel |
XZOCFJCFJCFPJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)







